molecular formula C13H11NO4S B13573321 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methylsulfanyl)cyclopropane-1-carboxylate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methylsulfanyl)cyclopropane-1-carboxylate

Cat. No.: B13573321
M. Wt: 277.30 g/mol
InChI Key: NGDCSYWEHGMTRK-UHFFFAOYSA-N
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Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methylsulfanyl)cyclopropane-1-carboxylate is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methylsulfanyl)cyclopropane-1-carboxylate typically involves the reaction of phthalic anhydride with appropriate amines and thiols under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methylsulfanyl)cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methylsulfanyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methylsulfanyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl ethyl ester
  • 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl methyl ester
  • 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl propyl ester

Uniqueness

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methylsulfanyl)cyclopropane-1-carboxylate is unique due to the presence of the methylsulfanyl group and the cyclopropane ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H11NO4S

Molecular Weight

277.30 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 1-methylsulfanylcyclopropane-1-carboxylate

InChI

InChI=1S/C13H11NO4S/c1-19-13(6-7-13)12(17)18-14-10(15)8-4-2-3-5-9(8)11(14)16/h2-5H,6-7H2,1H3

InChI Key

NGDCSYWEHGMTRK-UHFFFAOYSA-N

Canonical SMILES

CSC1(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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